N-Guanidinyl-2,3,dichlorbenzamide
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Overview
Description
N-Guanidinyl-2,3,dichlorbenzamide is a chemical compound with the molecular formula C8H8Cl2N4O It is known for its unique structure, which includes a guanidine group and a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Guanidinyl-2,3,dichlorbenzamide typically involves the reaction of 2,3-dichlorobenzoic acid with guanidine. One common method is the direct condensation of 2,3-dichlorobenzoic acid with guanidine under acidic conditions. This reaction can be catalyzed by Lewis acids such as zinc chloride or aluminum chloride to enhance the yield and reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Guanidinyl-2,3,dichlorbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-guanidinyl-2,3-dichlorobenzamide oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-Guanidinyl-2,3,dichlorbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Guanidinyl-2,3,dichlorbenzamide involves its interaction with specific molecular targets. The guanidine group is known for its strong basicity and ability to form hydrogen bonds, which can influence the compound’s binding to biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Guanidinyl-2,4,dichlorbenzamide
- N-Guanidinyl-2,5,dichlorbenzamide
- N-Guanidinyl-3,4,dichlorbenzamide
Uniqueness
N-Guanidinyl-2,3,dichlorbenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .
Properties
Molecular Formula |
C8H8Cl2N4O |
---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
2,3-dichloro-N-(diaminomethylideneamino)benzamide |
InChI |
InChI=1S/C8H8Cl2N4O/c9-5-3-1-2-4(6(5)10)7(15)13-14-8(11)12/h1-3H,(H,13,15)(H4,11,12,14) |
InChI Key |
VCPDTPYRBILFCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NN=C(N)N |
Origin of Product |
United States |
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